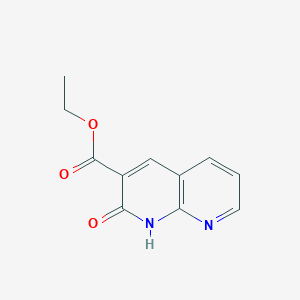

2-氧代-1,2-二氢-1,8-萘啶-3-羧酸乙酯

描述

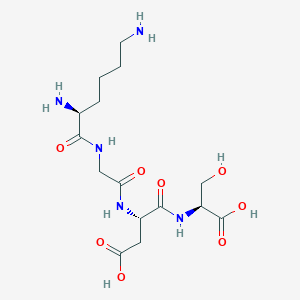

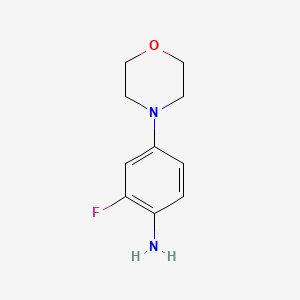

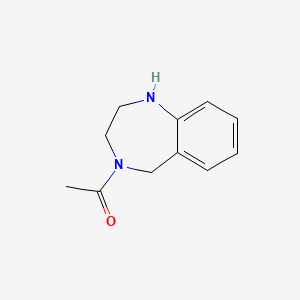

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound is characterized by the presence of a naphthyridine core, which is a bicyclic structure consisting of a pyridine ring fused to a naphthalene ring. This core is modified by the presence of an ester group, an ethyl group, and a ketone functionality, which contribute to its unique chemical properties and biological activity .

Synthesis Analysis

The synthesis of derivatives of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has been reported using various methods. For instance, compounds with gastric antisecretory properties were synthesized, including derivatives with potent activity in the Shay rat model . Another study reported the synthesis of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides, which showed protection against E. coli infections in mice . A tandem SNAr-addition-elimination reaction was used to prepare a series of N-substituted esters from ethyl 2-(2-chloronicotinoyl)acetate, demonstrating a versatile approach to these compounds . Additionally, a three-step synthesis involving Pd-catalyzed Suzuki-Miyaura coupling and Cu-catalyzed amidation reactions was used to prepare ethyl canthinone-1-carboxylates from ethyl 4-bromo-6-methoxy-1,5-naphthyridine-3-carboxylate .

Molecular Structure Analysis

The molecular structure of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives has been analyzed in several studies. For example, the preparation of ethyl naphth[2,3-f]isoindole-1-carboxylate involved a cheletropic reaction and revealed that the compound existed in a 2H-form both in solution and as a solid . Structural analysis was also performed on related compounds, such as cis- and trans-ethyl naphthyridine carboxylates, which revealed details about their conformations and crystallography .

Chemical Reactions Analysis

The reactivity of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives has been explored in the context of various chemical reactions. The Pfitzinger-type condensation was used to provide ligands containing the naphthyridine moiety, which is valuable for its electronic absorption properties and potential applications in anchoring ligands to semiconductor surfaces . Enamino esters were utilized in the transformation of diethyl acetone-1,3-dicarboxylate into poly-substituted naphthyridine carboxylates, showcasing the versatility of these compounds in heterocyclic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate derivatives have been studied to some extent. High-performance liquid chromatography was employed to determine the levels of a related compound, 1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3,7-dicarboxylic acid, in plasma and urine, indicating the importance of analytical methods in understanding the pharmacokinetics of these molecules . The antibacterial evaluation of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters suggests that these compounds may undergo a pro-drug type of mechanism, which is significant for their potential therapeutic use .

科学研究应用

合成和中间体应用

2-氧代-1,2-二氢-1,8-萘啶-3-羧酸乙酯作为合成各种萘啶衍生物的重要中间体。Leyva-Ramos等人(2017)的一项研究展示了一种相关化合物7-氯-4-氧代-1,4-二氢-1,8-萘啶-3-羧酸乙酯的微波辅助合成方法。该方法显著减少了反应时间和步骤,突出了该化合物在高效合成过程中的效用(Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).

生物活性与药物潜力

该化合物与重要的生物活性有关。例如,Santilli等人(1987)对2-氧代-1,8-萘啶-3-羧酸衍生物的研究揭示了它们在Shay大鼠模型中有效的胃抗分泌特性。这些化合物被发现比众所周知的药物西咪替丁更有效地减少酸输出(Santilli, Scotese, Bauer, & Bell, 1987).

抗菌特性

已经对2-氧代-1,2-二氢-1,8-萘啶-3-羧酸乙酯衍生物的抗菌特性进行了大量的研究。Santilli, Scotese 和 Yurchenco (1975) 合成了一系列衍生物,并在小鼠中对它们对大肠杆菌感染的活性进行了测试。结果表明这些化合物具有前药类型的机制,因为它们没有显示出体外活性,但在体内有效(Santilli, Scotese, & Yurchenco, 1975).

催化合成方法

该化合物还在催化合成方法的开发中发挥作用。Sakram等人(2018)开发了一种使用无水氯化铁(III)作为催化剂合成2-氧代-1,2-二氢-1,8-萘啶-3-羧酸乙酯的新方法。合成的化合物显示出有希望的抗菌和抗真菌活性(Sakram, Madhu, Sonyanaik, Rambabu, Ravi, & Kurumanna, 2018).

未来方向

属性

IUPAC Name |

ethyl 2-oxo-1H-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-16-11(15)8-6-7-4-3-5-12-9(7)13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHWQJBFCRABCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468671 | |

| Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

CAS RN |

5174-90-3 | |

| Record name | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5174-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9H-fluoren-9-ylmethyl N-[(2S)-1-(1H-indol-3-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B1339072.png)

![6'-Methoxy-5-methyl-[2,2']bipyridinyl](/img/structure/B1339087.png)

![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)